molecular formula C19H18N2O3S2 B2840533 (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide CAS No. 682784-38-9

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide

Cat. No.: B2840533
CAS No.: 682784-38-9
M. Wt: 386.48
InChI Key: HYEIEZAIJPHJJM-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is a thiazolidinone derivative characterized by a fused furan-2-ylmethylene group, a thioxo moiety at position 2, and a propanamide side chain substituted with N-benzyl and N-methyl groups. Thiazolidinones are a well-studied class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The (E)-configuration of the furan-2-ylmethylene group and the presence of the thioxo moiety likely enhance electron-deficient characteristics, influencing reactivity and biological interactions.

Properties

IUPAC Name

N-benzyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-20(13-14-6-3-2-4-7-14)17(22)9-10-21-18(23)16(26-19(21)25)12-15-8-5-11-24-15/h2-8,11-12H,9-10,13H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEIEZAIJPHJJM-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have reported the antimicrobial properties of thiazolidinone derivatives, including those similar to (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide. For instance, compounds with thiazolidinone structures have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 2–4 µg/mL against multidrug-resistant strains, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

Research has shown that related compounds exhibit anti-inflammatory effects by inhibiting leukocyte recruitment and reducing tissue damage in models of acute inflammation. For example, studies on similar thiazolidinone derivatives have indicated their ability to mitigate neointimal thickening and renal ischemia/reperfusion injury in animal models . These findings suggest that this compound may also possess similar therapeutic benefits.

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that certain derivatives exhibited potent antibacterial activity, supporting the potential application of related compounds in treating infections caused by resistant bacteria .
  • Inflammation Model : In a mouse model of acute peritonitis, a derivative similar to (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide involves its interaction with microbial cell membranes and enzymes . The compound can disrupt cell membrane integrity and inhibit key enzymes, leading to cell death. Its antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Target Compound and Analog

Property Target Compound Analog (CAS: 613225-38-0)
Molecular Formula C₁₉H₁₉N₃O₃S₂ (estimated) C₁₆H₁₃N₃O₃S₂
Molecular Weight ~409.5 g/mol 359.42 g/mol
Density (Predicted) 1.48±0.1 g/cm³ (assumed analogous core structure) 1.48±0.1 g/cm³
Predicted pKa 12.96±0.70 (assumed analogous core structure) 12.96±0.70
Key Substituents N-benzyl-N-methylpropanamide N-(pyridin-2-yl)propanamide

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~409.5 vs. 359.42 g/mol) reflects the bulkier N-benzyl-N-methyl group compared to the pyridin-2-yl substituent.
  • Solubility : Both compounds share similar predicted pKa values (~12.96), suggesting comparable ionization behavior. However, the pyridin-2-yl analog may exhibit higher aqueous solubility due to its polar nitrogen atom.

Methodological Considerations in Similarity Assessment

Computational methods for assessing compound similarity (e.g., Tanimoto coefficients, pharmacophore modeling) may classify these compounds differently based on substituent prioritization . For example:

  • 2D Fingerprint-Based Methods : May highlight shared core structures but underestimate the impact of substituents on bioactivity.
  • 3D Pharmacophore Models : Could emphasize steric and electronic differences, such as the benzyl group’s bulkiness versus the pyridyl group’s planarity.

Biological Activity

(E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound, drawing upon diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiazolidinone core and subsequent modifications to introduce the furan and benzyl moieties. The detailed synthetic pathway is crucial to understanding the compound's structure and its relation to biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those similar to this compound. Specifically, compounds with similar structures have demonstrated significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related thiazolidinone was shown to exhibit minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested pathogens .

CompoundMIC (μg/mL)Target Organisms
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
Compound C100Candida albicans

Anti-inflammatory Effects

The compound's mechanism may involve the inhibition of specific enzymes linked to inflammatory pathways. For example, studies have suggested that thiazolidinones can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequently lowering inflammation .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit kinases involved in inflammatory responses, which has been observed in related thiazolidinone compounds .
  • Antimicrobial Activity : The interaction with bacterial cell membranes or specific intracellular targets may disrupt cellular functions, leading to cell death.
  • Antioxidant Properties : Some studies indicate that thiazolidinones possess antioxidant capabilities, which could further contribute to their anti-inflammatory effects .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study tested a series of thiazolidinones against various bacterial strains and reported that modifications on the benzyl group significantly enhanced antimicrobial activity .
  • Inflammation Model : In an animal model of inflammation, a related thiazolidinone was administered and resulted in a significant reduction in inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for high-yield preparation of (E)-N-benzyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide?

  • Methodology : The synthesis typically involves cyclization of thiourea derivatives with aldehydes under acidic or basic conditions. Key steps include:

  • Cyclization : Reacting 3-(methylamino)-N-benzylpropanamide with carbon disulfide to form the thioxothiazolidinone core.
  • Condensation : Introducing the furan-2-ylmethylene group via Knoevenagel condensation using furfuraldehyde under reflux in ethanol or DMF.
  • Optimization : Yields improve with catalysts like piperidine (0.5–1.0 eq.), temperatures of 80–100°C, and inert atmospheres. Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : A combination of spectroscopic and chromatographic methods ensures structural validation:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., benzyl CH2_2 at δ 4.5–5.0 ppm, furan protons at δ 6.3–7.5 ppm) and carbonyl/thione groups (δ 165–185 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ expected at m/z ~442).
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves stereochemistry and bond lengths (e.g., C=S bond ~1.65 Å) .

Q. How do structural features like the thioxothiazolidinone ring influence reactivity?

  • Methodology : The thioxothiazolidinone core acts as a Michael acceptor, enabling nucleophilic attacks at the C4 carbonyl and C2 thione positions. The furan-2-ylmethylene group enhances π-conjugation, stabilizing the (E)-isomer. Steric effects from the N-benzyl-N-methyl group reduce rotational freedom, favoring planar configurations for target binding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases. Key steps:

  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).
  • Binding Site Analysis : Compare with analogs (e.g., 4-chlorobenzylidene derivatives) to identify hydrophobic pockets or hydrogen-bonding residues.
  • Validation : Correlate docking scores (ΔG < −8 kcal/mol) with in vitro IC50_{50} values .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) and MTT assays for cytotoxicity (IC50_{50} in HepG2 cells).
  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required).
  • Structural Confirmation : Re-evaluate stereochemistry via CD spectroscopy or chiral HPLC to exclude (Z)-isomer interference .

Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?

  • Methodology :

  • Bioisosteric Replacement : Substitute the furan ring with thiophene (improves metabolic stability) or pyridine (enhances solubility).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked glycine) to increase oral bioavailability.
  • SAR Studies : Compare logP (AlogPS) and polar surface area (PSA) of analogs to optimize blood-brain barrier penetration .

Q. What role does stereochemistry play in the compound’s biological activity?

  • Methodology : The (E)-isomer’s planar configuration maximizes π-π stacking with aromatic residues in enzyme active sites. To assess stereochemical impact:

  • Isomer Separation : Use chiral columns (Chiralpak IA) with hexane/isopropanol (90:10).
  • Activity Comparison : Test (E) vs. (Z) isomers in enzyme inhibition assays (e.g., COX-2 inhibition). The (E)-isomer typically shows 3–5x higher potency .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points (>200°C ideal).
  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h and monitor degradation via LC-MS.
  • Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.